1,1,2,2-Tetrafluoro-3-iodopropane
Overview
Description
1,1,2,2-Tetrafluoro-3-iodopropane is a fluorinated building block . It has a linear formula of ICH2CF2CHF2 and a molecular weight of 241.95 . The rotational transitions and complete iodine nuclear quadrupole coupling tensor of its trans-trans and gauche-gauche conformers have been determined .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetrafluoro-3-iodopropane is based on structures generated from information available in ECHA’s databases . The InChI string is 1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2
and the SMILES string is FC(F)C(F)(F)CI
.
Physical And Chemical Properties Analysis
1,1,2,2-Tetrafluoro-3-iodopropane has a refractive index of 1.414, a boiling point of 99 °C, and a density of 2.117 g/mL at 25 °C .
Scientific Research Applications
Spectroscopic Analysis
1,1,2,2-Tetrafluoro-3-iodopropane has been subject to extensive spectroscopic analysis. Studies using chirped pulse Fourier transform microwave spectroscopy have explored its rotational spectra, revealing details about its energy conformers and aiding in spectral analysis (Grubbs, Bailey, & Cooke, 2009). Similar spectroscopic techniques have been applied to related molecules, providing insights into changes in the iodine nucleus when hydrogen at the carbon-3 position is replaced by fluorine (Grubbs, Bailey, & Cooke, 2009).
Chemical Synthesis and Polymer Research
The compound plays a significant role in chemical synthesis and polymer research. Its efficiency as a chain-transfer agent in telomerization reactions has been a topic of research, showing its potential in synthesizing models for fluorocarbon polymers (Chambers, Hutchinson, Mobbs, & Musgrave, 1964). Additionally, its use in the kinetics of iodine transfer polymerization of vinylidene fluoride highlights its importance in controlled polymerization processes (Boyer, Valade, Lacroix-Desmazes, Améduri, & Boutevin, 2006).
Physical Chemistry and Reaction Dynamics
1,1,2,2-Tetrafluoro-3-iodopropane's role in physical chemistry and reaction dynamics is notable. Its involvement in free-radical additions to unsaturated systems and the study of its reaction dynamics under various conditions provide valuable information for understanding complex chemical reactions (Haszeldine, Keen, & Tipping, 1970). Research on its gas-phase decomposition offers insights into the fragmentation patterns and bond cleavages, which are crucial for understanding the behavior of similar fluorinated compounds (Pola, 1988).
Material Science Applications
In the field of material science, the compound has been used in studies exploring the formation of discrete intermolecular aggregates, contributing to the understanding of molecular interactions and the design of new materials (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).
properties
IUPAC Name |
1,1,2,2-tetrafluoro-3-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMUNAZCCDSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337468 | |
Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrafluoro-3-iodopropane | |
CAS RN |
679-87-8 | |
Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=679-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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